REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:10]=1[Cl:11])=[O:5])C.[OH-].[Li+].O>CO>[Cl:11][C:10]1[N:9]([CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
|
Name
|
5-Chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
|
Quantity
|
2.194 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1Cl)C1CCOCC1
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.274 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the methanol
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran was added to the residue
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
removal of the methanol
|
Type
|
ADDITION
|
Details
|
The aqueous residue was treated with 6N HCl (1.88 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in the precipitation of a thick milky solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NN1C1CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |